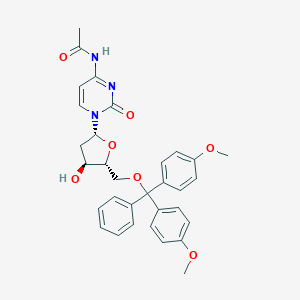

5'-O-DMT-N4-Ac-dC

Descripción

Propiedades

IUPAC Name |

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N3O7/c1-21(36)33-29-17-18-35(31(38)34-29)30-19-27(37)28(42-30)20-41-32(22-7-5-4-6-8-22,23-9-13-25(39-2)14-10-23)24-11-15-26(40-3)16-12-24/h4-18,27-28,30,37H,19-20H2,1-3H3,(H,33,34,36,38)/t27-,28+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZQVUQHQIUSPM-PKZQBKLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100898-63-3 | |

| Record name | DMT-N4-Acetyl-2'-Deoxycytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5'-O-DMT-N4-Ac-dC in DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5'-O-DMT-N4-Ac-dC, a critical building block in the chemical synthesis of DNA. We will delve into its chemical properties, its precise role in solid-phase oligonucleotide synthesis, and provide detailed experimental protocols for its use.

Introduction to 5'-O-DMT-N4-Ac-dC

5'-O-DMT-N4-Ac-dC, chemically known as N4-Acetyl-2'-deoxy-5'-O-(4,4'-dimethoxytrityl)cytidine, is a modified deoxynucleoside essential for the automated solid-phase synthesis of oligonucleotides.[1][2] It is a derivative of 2'-deoxycytidine, one of the four fundamental nucleosides that constitute DNA. The key to its function lies in the two crucial protecting groups attached to the deoxycytidine core:

-

The 5'-O-Dimethoxytrityl (DMT) group: This bulky, acid-labile group protects the 5'-hydroxyl function of the deoxyribose sugar.[1][2] Its presence prevents unwanted polymerization during the synthesis of the phosphoramidite (B1245037) monomer and ensures the stepwise, controlled addition of nucleotides in the 3' to 5' direction during oligonucleotide synthesis.[3] Its removal, or "detritylation," is a key step in each synthesis cycle, exposing the 5'-hydroxyl for the subsequent coupling reaction.[3]

-

The N4-Acetyl (Ac) group: This group protects the exocyclic amino group of the cytosine base.[1][2] This protection is vital to prevent side reactions at this nucleophilic site during the various chemical steps of oligonucleotide synthesis, thereby ensuring the integrity of the final DNA sequence.[1][2]

These protecting groups render 5'-O-DMT-N4-Ac-dC a stable and reliable phosphoramidite monomer, a key reagent in the construction of custom DNA sequences for a wide array of applications, including therapeutics, diagnostics, and fundamental research.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 5'-O-DMT-N4-Ac-dC is presented in the table below.

| Property | Value |

| Chemical Formula | C₃₂H₃₃N₃O₇ |

| Molecular Weight | 571.62 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in acetonitrile, dichloromethane, and other common organic solvents used in DNA synthesis. |

| Purity | Typically >98% for use in oligonucleotide synthesis. |

Role in the Solid-Phase Oligonucleotide Synthesis Cycle

Automated solid-phase DNA synthesis is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing oligonucleotide chain. 5'-O-DMT-N4-Ac-dC, in its phosphoramidite form (5'-O-DMT-N4-Ac-dC-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite), is a key player in this process. The four main steps of each cycle are:

-

Detritylation: The cycle begins with the removal of the 5'-DMT group from the nucleotide bound to the solid support. This is achieved by treatment with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[3] This step exposes the 5'-hydroxyl group, making it available for the next reaction.

-

Coupling: The 5'-O-DMT-N4-Ac-dC phosphoramidite, pre-activated with an activator like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), is delivered to the solid support.[1] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleotide, forming a phosphite (B83602) triester linkage.[1]

-

Capping: To prevent the elongation of any unreacted chains (which would result in deletion mutations), a capping step is performed. This is typically achieved by acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[4]

-

Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate (B84403) triester by oxidation.[4] This is commonly done using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[4]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Protocols

The following are generalized protocols for the use of 5'-O-DMT-N4-Ac-dC phosphoramidite in automated DNA synthesis. Specific parameters may need to be optimized based on the synthesizer and the specific oligonucleotide sequence.

Reagent Preparation

-

5'-O-DMT-N4-Ac-dC Phosphoramidite Solution: Prepare a 0.1 M solution in anhydrous acetonitrile.

-

Activator Solution: Prepare a 0.45 M solution of 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.

-

Deblocking Solution: 3% (w/v) trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

-

Capping Solution A: Acetic anhydride/2,6-lutidine/tetrahydrofuran (1:1:8 v/v/v).

-

Capping Solution B: 16% (v/v) N-methylimidazole in tetrahydrofuran.

-

Oxidizing Solution: 0.02 M iodine in tetrahydrofuran/pyridine/water (7:2:1 v/v/v).

Automated Synthesis Cycle

The following table outlines a typical protocol for a single coupling cycle.

| Step | Reagent(s) | Duration | Purpose |

| 1. Detritylation | 3% TCA or DCA in DCM | 60-120 seconds | Removal of the 5'-DMT protecting group. |

| 2. Wash | Anhydrous Acetonitrile | 30-60 seconds | Removal of detritylation solution and cleaved DMT cation. |

| 3. Coupling | 0.1 M 5'-O-DMT-N4-Ac-dC phosphoramidite + 0.45 M Activator | 30-180 seconds | Formation of the phosphite triester linkage. |

| 4. Wash | Anhydrous Acetonitrile | 30-60 seconds | Removal of excess phosphoramidite and activator. |

| 5. Capping | Capping A + Capping B | 30-60 seconds | Acetylation of unreacted 5'-hydroxyl groups. |

| 6. Wash | Anhydrous Acetonitrile | 30-60 seconds | Removal of capping reagents. |

| 7. Oxidation | 0.02 M Iodine Solution | 30-60 seconds | Oxidation of the phosphite triester to a phosphate triester. |

| 8. Wash | Anhydrous Acetonitrile | 30-60 seconds | Removal of oxidizing solution. |

Cleavage and Deprotection

Upon completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. The N4-acetyl group of deoxycytidine offers advantages in deprotection due to its higher lability compared to the more traditional N4-benzoyl (Bz) group, allowing for milder and faster deprotection conditions.[5]

Standard Deprotection (Ammonium Hydroxide):

-

Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) (28-30%).

-

Procedure:

-

Incubate the solid support with concentrated ammonium hydroxide at 55°C for 8-12 hours.

-

Alternatively, for faster deprotection, incubate at 65°C for 2-4 hours.

-

Cool the solution and remove the supernatant containing the cleaved and deprotected oligonucleotide.

-

Lyophilize the sample to remove the ammonia (B1221849).

-

Fast Deprotection (AMA):

The use of a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) is particularly effective for oligonucleotides synthesized with Ac-dC, as it significantly reduces deprotection times and minimizes side reactions that can occur with Bz-dC.[6][7]

-

Reagent: A 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine.

-

Procedure:

-

Incubate the solid support with the AMA solution at 65°C for 10-15 minutes.[4]

-

Cool the solution and process as described for the standard deprotection.

-

Ultra-Mild Deprotection:

For oligonucleotides containing sensitive modifications that are not stable to ammonia or AMA, an ultra-mild deprotection protocol can be employed. This requires the use of other "ultra-mild" protected phosphoramidites for dA and dG (e.g., Pac-dA and iPr-Pac-dG).

-

Reagent: 0.05 M potassium carbonate in anhydrous methanol.[6]

-

Procedure:

-

Incubate the solid support with the potassium carbonate solution at room temperature for 4 hours.[6]

-

Neutralize the solution with an appropriate acid (e.g., acetic acid) before proceeding to purification.

-

Data Presentation: Deprotection Conditions and Times

The choice of deprotection conditions is critical for obtaining high-purity oligonucleotides. The following table summarizes typical deprotection times for the N4-acetyl group on deoxycytidine compared to the N4-benzoyl group.

| Deprotection Reagent | Temperature | N4-Acetyl-dC Deprotection Time | N4-Benzoyl-dC Deprotection Time | Notes |

| Concentrated NH₄OH | 55°C | 8-12 hours | 16-24 hours | Standard deprotection method. |

| Concentrated NH₄OH | 65°C | 2-4 hours | 8-12 hours | Faster deprotection at elevated temperature. |

| AMA (1:1 NH₄OH/MeNH₂) | 65°C | 10-15 minutes | > 1 hour (with potential side reactions) | "UltraFAST" deprotection; Ac-dC is recommended to avoid side reactions observed with Bz-dC.[6] |

| 0.05 M K₂CO₃ in Methanol | Room Temp. | ~4 hours | Not commonly used | "UltraMILD" deprotection, requires other ultra-mild protecting groups on dA and dG.[6] |

Logical Workflow for Oligonucleotide Synthesis and Deprotection

The overall process from receiving the phosphoramidite to obtaining the final purified oligonucleotide follows a logical workflow.

Caption: Workflow from synthesis to final product.

Conclusion

5'-O-DMT-N4-Ac-dC is a cornerstone of modern DNA synthesis, offering reliability and versatility. The N4-acetyl protecting group, in particular, provides significant advantages in terms of deprotection efficiency, allowing for faster and milder conditions that are compatible with a wide range of sensitive modifications. A thorough understanding of its properties and the associated experimental protocols is essential for researchers and professionals aiming to synthesize high-quality oligonucleotides for demanding applications in research, diagnostics, and therapeutics.

References

- 1. DNA寡核苷酸合成 [sigmaaldrich.com]

- 2. myuchem.com [myuchem.com]

- 3. atdbio.com [atdbio.com]

- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 5. researchgate.net [researchgate.net]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

The Gatekeeper of Oligonucleotide Synthesis: An In-depth Technical Guide to the Role of the DMT Protecting Group in Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic biology and the development of nucleic acid-based therapeutics, the precise and efficient chemical synthesis of oligonucleotides is of paramount importance. The phosphoramidite (B1245037) method stands as the gold standard for this process, and at its very core lies a critical component: the 4,4'-dimethoxytrityl (DMT) protecting group. This technical guide provides a comprehensive examination of the indispensable role of the DMT group in phosphoramidite chemistry, detailing its mechanism of action, the quantitative aspects of its application and removal, and standardized protocols for its use in a laboratory setting.

The Core Function of the DMT Protecting Group

The primary role of the DMT group in phosphoramidite chemistry is to serve as a reversible, acid-labile protecting group for the 5'-hydroxyl moiety of the nucleoside phosphoramidite monomers.[1][2] This protection is fundamental to the success of solid-phase oligonucleotide synthesis, which proceeds in the 3' to 5' direction.[3] By "capping" the 5'-hydroxyl, the DMT group ensures the regioselective formation of the desired 3'-to-5' phosphodiester linkages, preventing the uncontrolled polymerization of phosphoramidite monomers and the formation of undesired side products.[2][3]

The selection of the DMT group for this critical function is not arbitrary; it is a result of a unique combination of chemical properties that make it ideally suited for the cyclical nature of oligonucleotide synthesis:

-

Steric Hindrance: The bulky, three-dimensional structure of the DMT group provides significant steric protection to the 5'-hydroxyl group, effectively preventing its participation in unintended side reactions.[3]

-

Acid Lability: The DMT group exhibits remarkable stability under the basic and neutral conditions required for the coupling and oxidation steps of the synthesis cycle. However, it is readily and quantitatively cleaved under mild acidic conditions, a property that is essential for the stepwise elongation of the oligonucleotide chain.[1][3]

-

Monitoring Capability: Upon cleavage from the 5'-hydroxyl group, the DMT group is released as a stable dimethoxytrityl cation. This cation possesses a distinct, bright orange color and a strong absorbance at approximately 495-498 nm.[2][4] This chromophoric property allows for the real-time, quantitative monitoring of the coupling efficiency at each step of the synthesis, a critical parameter for quality control.[4][5]

The Oligonucleotide Synthesis Cycle: A Symphony of Controlled Reactions

The synthesis of an oligonucleotide is a highly controlled, cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The DMT group plays a pivotal role in the initiation and regeneration of the reactive 5'-hydroxyl group in each cycle.

The Mechanism of Detritylation: A Controlled Deprotection

The removal of the DMT group, or detritylation, is a critical step that initiates each cycle of oligonucleotide synthesis. This acid-catalyzed reaction proceeds via the formation of a stable carbocation.

The reaction is typically carried out using a solution of a weak organic acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an anhydrous, non-polar solvent like dichloromethane (DCM).[2][6] The resulting DMT cation is stabilized by resonance, and its concentration can be determined spectrophotometrically to assess the yield of the preceding coupling step.[4]

Quantitative Data on Detritylation

The choice of detritylation reagent and the reaction conditions can significantly impact the overall yield and purity of the synthesized oligonucleotide. The following tables summarize key quantitative data related to the detritylation step.

Table 1: Comparison of Common Detritylation Reagents

| Reagent | Typical Concentration | pKa | Relative Detritylation Rate | Potential for Depurination |

| Trichloroacetic Acid (TCA) | 3% in DCM | ~0.7 | Fast | Higher |

| Dichloroacetic Acid (DCA) | 3-10% in DCM or Toluene | ~1.5 | Slower | Lower |

| Difluoroacetic Acid | N/A | N/A | Comparable to DCA | Low |

Data compiled from multiple sources, including references[1][7].

Table 2: Detritylation Kinetics with Different Acid Concentrations

| Reagent | Oligonucleotide Length | 99% Detritylation Endpoint (seconds) |

| 3% DCA | Dimer | ~30 |

| 15% DCA | Dimer | ~20 |

| 3% TCA | Dimer | ~15 |

| 3% DCA | 17-mer | ~60 |

| 15% DCA | 17-mer | ~40 |

| 3% TCA | 17-mer | ~30 |

Data adapted from reference[1].

Experimental Protocols

The following are detailed methodologies for key experiments involving the DMT protecting group.

On-Synthesizer Detritylation Protocol

This protocol describes the automated removal of the DMT group during solid-phase oligonucleotide synthesis.

-

Column Equilibration: The synthesis column containing the DMT-protected, solid-support-bound oligonucleotide is washed with anhydrous acetonitrile (B52724) (ACN).

-

Acid Delivery: The detritylation solution (e.g., 3% TCA in DCM) is passed through the column for a predetermined time (typically 60-90 seconds).[8]

-

Eluent Collection: The orange-colored eluent containing the DMT cation is collected for subsequent quantification of coupling efficiency.

-

Washing: The column is thoroughly washed with anhydrous ACN to remove all traces of the acidic detritylation reagent and the cleaved DMT cation.

-

Proceed to Coupling: The synthesis cycle proceeds immediately to the next step (coupling).

Manual Detritylation of DMT-on Oligonucleotides

This protocol is for the removal of the final DMT group from a purified oligonucleotide.

-

Sample Preparation: The purified, DMT-on oligonucleotide is dried completely in a microcentrifuge tube.

-

Acid Treatment: The dried oligonucleotide is dissolved in 200-500 µL of 80% aqueous acetic acid.[4]

-

Incubation: The solution is incubated at room temperature for 20 minutes.[4]

-

Quenching and Precipitation: An equal volume of 95% ethanol (B145695) is added to the solution, and the mixture is vortexed. The oligonucleotide is then precipitated by cooling at -20°C for 30 minutes, followed by centrifugation.[4]

-

Washing and Drying: The supernatant is removed, and the oligonucleotide pellet is washed with cold ethanol and then dried.

Monitoring Coupling Efficiency via DMT Cation Assay

This protocol outlines the quantification of coupling efficiency using the absorbance of the DMT cation.

-

Sample Collection: The eluent from the on-synthesizer detritylation step is collected in a graduated tube.

-

Dilution: The collected eluent is diluted to a final volume of 10 mL with a suitable solvent (e.g., 0.1 M p-toluenesulfonic acid in acetonitrile).[4]

-

Spectrophotometric Measurement: The absorbance of the diluted solution is measured at 498 nm using a spectrophotometer.

-

Calculation of Stepwise Yield: The stepwise coupling yield is calculated using the Beer-Lambert law, comparing the absorbance values from consecutive cycles.[4][5]

Synthesis of a 5'-DMT-Protected Nucleoside Phosphoramidite

This protocol provides a general procedure for the synthesis of a DMT-protected phosphoramidite building block.

-

Protection of the 5'-Hydroxyl Group: The starting nucleoside (with other reactive groups already protected) is reacted with one equivalent of 4,4'-dimethoxytrityl chloride in anhydrous pyridine (B92270) at room temperature.[2]

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is quenched, and the 5'-O-DMT-protected nucleoside is purified by silica (B1680970) gel column chromatography.

-

Phosphitylation: The purified 5'-O-DMT-protected nucleoside is dissolved in anhydrous dichloromethane and reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine).[2]

-

Final Purification: The resulting 5'-DMT-protected nucleoside phosphoramidite is purified, typically by precipitation or column chromatography, to yield the final product.

Conclusion

The 4,4'-dimethoxytrityl (DMT) protecting group is an elegant and indispensable tool in the field of synthetic nucleic acid chemistry. Its unique combination of steric bulk, acid lability, and spectrophotometrically quantifiable cation formation has been instrumental in the development and automation of the highly efficient phosphoramidite method for oligonucleotide synthesis. A thorough understanding of the role and chemistry of the DMT group, as detailed in this guide, is essential for researchers and professionals engaged in the synthesis of oligonucleotides for a wide array of applications, from basic research to the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. atdbio.com [atdbio.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 6. twistbioscience.com [twistbioscience.com]

- 7. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Strategic Imperative of N4-Acetyl Protection on Deoxycytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of nucleic acid chemistry and therapeutic development, precision and control are paramount. The synthesis of oligonucleotides, the building blocks of DNA- and RNA-based therapeutics and diagnostics, necessitates a carefully orchestrated series of chemical reactions. A cornerstone of this process is the use of protecting groups to prevent unwanted side reactions on the nucleobases. This technical guide delves into the critical role of the N4-acetyl group in the protection of deoxycytidine, a fundamental component of DNA. We will explore its purpose, the chemistry behind its application and removal, and its significance in the development of novel therapeutics.

The Core Purpose of N4-Acetyl Protection

The primary function of the N4-acetyl group on deoxycytidine is to protect the exocyclic amine (-NH2) group during solid-phase oligonucleotide synthesis.[1] This protection is essential to prevent the amine group from undergoing undesirable reactions during the crucial phosphoramidite (B1245037) coupling steps.[2] Without protection, the nucleophilic exocyclic amine could react with the activated phosphoramidite monomer, leading to branched oligonucleotide chains and other side products, thereby compromising the integrity and yield of the desired full-length oligonucleotide.

The acetyl group is favored for this role due to its ability to be removed under mild basic conditions, which preserves the integrity of the synthesized oligonucleotide chain.[3] This is particularly important when synthesizing oligonucleotides containing other sensitive modifications.

Chemical Properties and Synthesis

N4-acetyl-2'-deoxycytidine is a modified nucleoside that is stable under the conditions of oligonucleotide synthesis and compatible with the reagents used in the phosphoramidite chemistry.[1]

Synthesis of N4-Acetyl-2'-Deoxycytidine

The synthesis of N4-acetyl-2'-deoxycytidine typically involves the selective acetylation of the N4-amino group of 2'-deoxycytidine (B1670253).

Experimental Protocol: N4-Acetylation of 2'-Deoxycytidine

-

Materials: 2'-deoxycytidine, Acetic anhydride (B1165640), Pyridine.

-

Procedure:

-

Suspend 2'-deoxycytidine in pyridine.

-

Cool the mixture in an ice bath.

-

Add acetic anhydride dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the addition of methanol (B129727).

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield N4-acetyl-2'-deoxycytidine.

-

Incorporation into Oligonucleotides: Solid-Phase Synthesis

N4-acetyl-2'-deoxycytidine is incorporated into growing oligonucleotide chains as a phosphoramidite derivative. The solid-phase synthesis cycle is a well-established automated process that involves four key steps: deblocking, coupling, capping, and oxidation.[4]

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

-

Deblocking (Detritylation): The 5'-hydroxyl group of the solid-support-bound nucleoside is deprotected by treatment with a mild acid, typically trichloroacetic acid (TCA) in dichloromethane.[5]

-

Coupling: The N4-acetyl-deoxycytidine phosphoramidite, activated by a catalyst such as tetrazole, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[2][5]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride) to prevent the formation of deletion mutants in subsequent cycles.[2]

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.[5]

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Deprotection: Releasing the Final Product

Once the oligonucleotide synthesis is complete, the final step is the removal of all protecting groups and cleavage of the oligonucleotide from the solid support. The N4-acetyl group is typically removed under mild basic conditions.

Experimental Protocol: Deprotection of N4-Acetylated Oligonucleotides

-

Reagents: Concentrated ammonium (B1175870) hydroxide (B78521) or a solution of potassium carbonate in methanol ("UltraMILD" conditions).[3][6]

-

Procedure:

-

The solid support containing the synthesized oligonucleotide is treated with the deprotection reagent.

-

The mixture is heated to facilitate the removal of all base-protecting groups, including the N4-acetyl group from deoxycytidine, and the cyanoethyl groups from the phosphate backbone.

-

The deprotection solution, now containing the crude oligonucleotide, is collected.

-

The crude oligonucleotide is then purified, typically by high-performance liquid chromatography (HPLC).

-

Quantitative Data

The efficiency of each step in oligonucleotide synthesis is critical for the overall yield and purity of the final product. While specific yields can vary depending on the sequence, scale, and synthesis platform, the use of N4-acetyl-deoxycytidine phosphoramidite is compatible with achieving high coupling efficiencies, typically exceeding 98%.

| Parameter | Typical Value | Reference |

| Coupling Efficiency per Cycle | >98% | [] |

| Overall Yield of a 20-mer Oligonucleotide | ~60-70% | Calculated based on 98.5% average coupling efficiency |

| Purity of Crude Oligonucleotide | Sequence dependent | N/A |

Applications in Drug Development

N4-acetyl-2'-deoxycytidine and its derivatives have garnered significant interest in the fields of antiviral and anticancer research.[1][8]

Antiviral Research

Modified nucleosides are a cornerstone of antiviral therapy. N4-acetyl-deoxycytidine analogs have been investigated for their potential to inhibit viral replication, particularly against viruses like HIV.[1][9] The modification at the N4 position can influence the substrate recognition by viral polymerases, potentially leading to chain termination or increased mutagenesis of the viral genome.[10]

Anticancer Research

In cancer therapy, N4-acetyl-deoxycytidine is explored for its role as a DNA synthesis inhibitor.[8] By acting as an analog of the natural nucleoside, it can be incorporated into the DNA of cancer cells, leading to the termination of DNA replication and ultimately inducing cell death (apoptosis).[11] Furthermore, its influence on DNA methylation patterns is an area of active investigation in epigenetic cancer therapy.[1] The enzyme responsible for N4-acetylcytidine modification in RNA, NAT10, has been identified as a potential therapeutic target in various cancers.[12][13]

Visualizations

Logical Workflow for Oligonucleotide Synthesis

Caption: Workflow of solid-phase oligonucleotide synthesis.

N4-Acetyl Protection and Deprotection Scheme

Caption: N4-acetyl protection and deprotection cycle.

Conclusion

The N4-acetyl protection of deoxycytidine is a seemingly small modification with profound implications for the successful synthesis of high-quality oligonucleotides. Its stability during the synthetic cycle and lability under mild deprotection conditions make it an indispensable tool for chemists and molecular biologists. As the demand for sophisticated nucleic acid-based therapeutics continues to grow, a thorough understanding of the fundamental principles of oligonucleotide synthesis, including the strategic use of protecting groups like N4-acetyl, will remain critical for innovation in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. atdbio.com [atdbio.com]

- 3. glenresearch.com [glenresearch.com]

- 4. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]

- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 6. glenresearch.com [glenresearch.com]

- 8. N4-Acetyl-2'-Deoxycytidine, 32909-05-0 | BroadPharm [broadpharm.com]

- 9. N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N4-acetylcytidine regulates the replication and pathogenicity of enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine, a crucial building block in the chemical synthesis of oligonucleotides. This document is intended to serve as a valuable resource for researchers and professionals involved in nucleic acid chemistry, drug discovery, and development.

Core Chemical Properties

N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine is a protected nucleoside derivative essential for the controlled, stepwise synthesis of DNA strands. The strategic placement of protecting groups—the N4-acetyl group on the cytosine base and the 5'-O-dimethoxytrityl (DMT) group on the deoxyribose sugar—ensures specific reactivity during solid-phase oligonucleotide synthesis.

Physicochemical Data

A summary of the key physicochemical properties of N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₃N₃O₇ | [1][2][3][4] |

| Molecular Weight | 571.62 g/mol | [1][2][3][4][5] |

| CAS Number | 100898-63-3 | [1][2][3][4] |

| Appearance | White crystalline powder | |

| Solubility | Soluble in DMSO (100 mg/mL) | [6] |

| Storage Conditions | 2°C - 8°C | [1][3] |

Note: A specific melting point for this compound is not consistently reported in the literature.

Synthesis and Purification

The synthesis of N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine involves a multi-step process starting from 2'-deoxycytidine (B1670253). The key steps include the protection of the 5'-hydroxyl group with dimethoxytrityl chloride and the subsequent acetylation of the N4-amino group of the cytosine base.

General Synthetic Workflow

Caption: General synthesis workflow for N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine.

Experimental Protocols

1. Synthesis of 5'-O-DMT-2'-deoxycytidine:

-

Materials: 2'-deoxycytidine, Dimethoxytrityl chloride (DMT-Cl), Pyridine (B92270).

-

Procedure: 2'-deoxycytidine is co-evaporated with anhydrous pyridine to remove residual water. It is then dissolved in anhydrous pyridine, and DMT-Cl is added portion-wise at 0°C. The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The reaction is quenched with methanol (B129727), and the solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent and washed with aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

2. Synthesis of N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine:

-

Materials: 5'-O-DMT-2'-deoxycytidine, Acetic anhydride (B1165640), Pyridine.

-

Procedure: The crude 5'-O-DMT-2'-deoxycytidine is dissolved in anhydrous pyridine. Acetic anhydride is added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.

3. Purification:

-

Method: The crude N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine is purified by column chromatography on silica (B1680970) gel.

-

Eluent: A gradient of methanol in dichloromethane (B109758) or ethyl acetate (B1210297) in hexane (B92381) is typically used to elute the product. The fractions containing the pure product are collected and the solvent is evaporated to yield the final product as a white solid.

Role in Solid-Phase Oligonucleotide Synthesis

N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine is a key phosphoramidite (B1245037) precursor for the incorporation of deoxycytidine into a growing oligonucleotide chain during automated solid-phase synthesis.

The Phosphoramidite Coupling Cycle

The process of adding a single nucleotide to the growing DNA chain involves a four-step cycle:

-

Detritylation: The acid-labile DMT group on the 5'-hydroxyl of the support-bound nucleoside is removed, typically with trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent, exposing the free 5'-hydroxyl group.

-

Coupling: The N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine, activated as a phosphoramidite, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain in the presence of an activator like tetrazole.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion-mutant oligonucleotides in subsequent cycles.

-

Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

This cycle is repeated for each nucleotide to be added to the sequence.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the DMT group (aromatic protons between 6.8-7.5 ppm and methoxy (B1213986) protons around 3.8 ppm), the deoxyribose sugar protons (between 2.0 and 6.5 ppm), the acetyl group protons (a singlet around 2.2 ppm), and the cytosine base protons.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the numerous carbon atoms of the DMT group, the deoxyribose moiety, the acetyl group, and the cytosine base.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and purity of the synthesized compound. For N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine, the expected molecular ion peak [M+H]⁺ would be at m/z 572.62. Fragmentation patterns can also provide structural information.

Conclusion

N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine is an indispensable reagent in the synthesis of custom oligonucleotides for a wide array of research, diagnostic, and therapeutic applications. A thorough understanding of its chemical properties, synthesis, and role in solid-phase synthesis is fundamental for any professional working in the field of nucleic acid chemistry. This guide provides a foundational overview to aid in the successful application of this vital compound.

References

Technical Guide: 5'-O-DMT-N4-Ac-dC in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-deoxycytidine (5'-O-DMT-N4-Ac-dC), a critical building block in the chemical synthesis of DNA. We will delve into its chemical properties, its central role in solid-phase oligonucleotide synthesis, and the applications of the resulting oligonucleotides in biological research and therapeutic development.

Core Compound Data

5'-O-DMT-N4-Ac-dC is a protected nucleoside phosphoramidite (B1245037) essential for the automated synthesis of DNA oligonucleotides. The protecting groups, 5'-O-DMT and N4-acetyl, are key to ensuring the specificity and efficiency of the synthesis process.

| Property | Value | Reference |

| CAS Number | 100898-63-3 | N/A |

| Molecular Weight | 571.62 g/mol | N/A |

| Molecular Formula | C₃₂H₃₃N₃O₇ | N/A |

The Role of 5'-O-DMT-N4-Ac-dC in Solid-Phase Oligonucleotide Synthesis

5'-O-DMT-N4-Ac-dC is a fundamental component in the widely used phosphoramidite method for solid-phase oligonucleotide synthesis. This process allows for the creation of custom DNA sequences with high fidelity. The synthesis is a cyclical process, with each cycle adding one nucleotide to the growing chain.

The two key protecting groups on this molecule serve distinct and vital functions:

-

5'-O-Dimethoxytrityl (DMT) Group: This bulky group protects the 5'-hydroxyl of the deoxycytidine. Its primary role is to prevent self-polymerization and to ensure that the coupling reaction occurs only at the desired 5'-hydroxyl of the growing oligonucleotide chain. A key feature of the DMT group is its lability under mild acidic conditions, which allows for its removal at the beginning of each synthesis cycle to present a free 5'-hydroxyl for the next coupling reaction. The release of the DMT cation, which is a vibrant orange color, also serves as a convenient method to monitor the efficiency of each coupling step.

-

N4-Acetyl (Ac) Group: The exocyclic amine on the cytosine base is reactive and must be protected to prevent unwanted side reactions during the coupling and oxidation steps. The acetyl group serves as this protecting group. It is stable throughout the synthesis cycles but can be efficiently removed during the final deprotection step, typically using a basic solution like aqueous ammonia, to yield the final, unmodified oligonucleotide.

Experimental Protocols: Solid-Phase Oligonucleotide Synthesis

The following is a generalized protocol for the phosphoramidite method of solid-phase oligonucleotide synthesis. Specific timings and reagent volumes may vary depending on the synthesizer and the scale of the synthesis.

1. Preparation:

-

The first nucleoside, with its 5'-DMT group intact, is attached to a solid support, typically controlled pore glass (CPG).

-

Solutions of the four phosphoramidites (A, C, G, and T), activator (e.g., tetrazole), capping reagents, oxidizing agent, and deblocking agent are prepared in anhydrous acetonitrile.

2. Synthesis Cycle: This four-step cycle is repeated for each nucleotide to be added to the sequence.

-

Step 1: Detritylation (Deblocking): The synthesis begins with the removal of the 5'-DMT group from the nucleoside attached to the solid support. This is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Step 2: Coupling: The next nucleoside in the sequence (e.g., 5'-O-DMT-N4-Ac-dC phosphoramidite) and an activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The free 5'-hydroxyl of the support-bound nucleoside then attacks the phosphorus of the activated phosphoramidite, forming a phosphite (B83602) triester linkage.

-

Step 3: Capping: To prevent the elongation of unreacted chains (failure sequences), a capping step is performed. Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (B1165640) and N-methylimidazole. This renders them unreactive for subsequent coupling steps.

-

Step 4: Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate (B84403) triester. This is typically done using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

3. Final Deprotection and Cleavage:

-

After the final nucleotide has been added, the oligonucleotide is cleaved from the solid support.

-

All remaining protecting groups (including the N4-acetyl group on cytosine and the phosphate protecting groups) are removed by treatment with a strong base, such as concentrated aqueous ammonia.

-

If the synthesis was performed with the final DMT group on ("DMT-on"), it can be removed after purification.

Visualizing the Workflow

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis.

Caption: Workflow of solid-phase oligonucleotide synthesis using the phosphoramidite method.

Signaling Pathways and Applications of Synthetic Oligonucleotides

While 5'-O-DMT-N4-Ac-dC does not directly participate in cellular signaling pathways, the oligonucleotides synthesized using this compound are powerful tools for studying and manipulating these pathways.

Applications include:

-

Antisense Oligonucleotides (ASOs): These short, synthetic DNA or RNA strands are designed to be complementary to a specific mRNA sequence. By binding to the target mRNA, ASOs can inhibit the translation of a specific protein, effectively silencing a gene. This allows researchers to study the function of that protein in a signaling pathway.

-

Small interfering RNAs (siRNAs): Similar to ASOs, siRNAs are used to silence gene expression through the RNA interference (RNAi) pathway.

-

Aptamers: These are single-stranded oligonucleotides that can fold into specific three-dimensional structures, allowing them to bind to specific target molecules, such as proteins, with high affinity and specificity. Aptamers can be used to inhibit the function of proteins in signaling cascades.

-

Probes for Gene Expression Analysis: Labeled oligonucleotides are used as probes in techniques like fluorescence in situ hybridization (FISH), microarrays, and quantitative PCR (qPCR) to detect and quantify the expression levels of specific genes involved in signaling pathways.

-

Gene Synthesis: The ability to synthesize long stretches of DNA allows for the creation of synthetic genes, which can be used to express proteins of interest or to create reporter constructs to monitor the activity of signaling pathways.

The following diagram provides a conceptual overview of how a synthetic antisense oligonucleotide can be used to modulate a cellular signaling pathway.

Caption: Conceptual diagram of an antisense oligonucleotide inhibiting a signaling pathway.

The Cornerstone of Synthetic DNA: A Technical Guide to Phosphoramidite Building Blocks

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biotechnology and drug development, the ability to synthesize custom DNA sequences with high fidelity is paramount. This capability underpins a vast array of applications, from gene synthesis and CRISPR-based genome editing to the development of nucleic acid-based therapeutics and diagnostics. At the heart of this transformative technology lies the elegant and remarkably efficient phosphoramidite (B1245037) chemistry. This in-depth technical guide elucidates the core principles of phosphoramidite building blocks and their application in solid-phase DNA synthesis, providing a comprehensive resource for professionals in the field.

The Anatomy of a Phosphoramidite Building Block

The success of solid-phase DNA synthesis hinges on the use of specially modified nucleosides known as phosphoramidites. These building blocks are meticulously designed to control the chemical reactions involved in oligonucleotide synthesis, ensuring the sequential addition of nucleotides in the desired order. A standard 2'-deoxynucleoside phosphoramidite monomer is characterized by several key chemical modifications that prevent unwanted side reactions.[1]

A typical phosphoramidite building block consists of a nucleoside (a sugar moiety, in this case, deoxyribose, attached to a nitrogenous base) with critical protecting groups at specific positions:

-

5'-Hydroxyl Group Protection: The 5'-hydroxyl group of the deoxyribose sugar is protected by a bulky acid-labile group, most commonly a dimethoxytrityl (DMT) group. This group prevents the 5'-hydroxyl from participating in unwanted reactions during the synthesis cycle and is selectively removed at the beginning of each coupling step to allow for the addition of the next nucleotide.[1]

-

3'-Phosphoramidite Moiety: The 3'-hydroxyl group is modified into a reactive phosphoramidite group. This moiety, typically a diisopropylamino group, is activated during the coupling step to form a covalent bond with the free 5'-hydroxyl of the growing oligonucleotide chain.[1]

-

Phosphate (B84403) Protection: The phosphorus atom of the phosphoramidite is protected by a base-labile group, commonly a 2-cyanoethyl group. This protecting group is stable throughout the synthesis cycle and is removed at the end of the synthesis to yield the natural phosphodiester backbone.[1]

-

Exocyclic Amine Protection: The exocyclic amino groups on the nucleobases adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C) are protected to prevent side reactions during the coupling and oxidation steps. Thymine (T) does not have an exocyclic amino group and therefore does not require this protection.[2] Common protecting groups for the exocyclic amines are listed in the table below.

Protecting Groups: The Guardians of Synthesis Fidelity

The judicious use of protecting groups is fundamental to the success of phosphoramidite chemistry. These temporary chemical modifications shield reactive functional groups from participating in unintended reactions, thereby directing the synthesis process with high precision.[3] The ideal protecting group is stable under the conditions of the synthesis cycle but can be readily and quantitatively removed under specific conditions without damaging the growing oligonucleotide chain.

Quantitative Data on Common Protecting Groups

The choice of protecting groups can influence the deprotection strategy and the overall efficiency of the synthesis. The following tables summarize the commonly used protecting groups for the different functional moieties of the phosphoramidite building blocks.

Table 1: Protecting Groups for Exocyclic Amines of Nucleobases

| Nucleobase | Common Protecting Groups | Deprotection Conditions |

| Adenine (A) | Benzoyl (Bz) | Concentrated Ammonium (B1175870) Hydroxide (B78521), heat |

| Phenoxyacetyl (Pac) | Milder conditions (e.g., K2CO3 in Methanol) | |

| Cytosine (C) | Benzoyl (Bz) | Concentrated Ammonium Hydroxide, heat |

| Acetyl (Ac) | Milder conditions, compatible with various deprotection strategies[4] | |

| Guanine (G) | Isobutyryl (iBu) | Concentrated Ammonium Hydroxide, prolonged heating |

| Dimethylformamidine (dmf) | Milder conditions, faster deprotection |

Table 2: Protecting Groups for 5'-Hydroxyl and Phosphate Moieties

| Functional Group | Common Protecting Group | Deprotection Conditions |

| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Mild acidic conditions (e.g., Trichloroacetic acid) |

| Phosphate | 2-Cyanoethyl | Mild basic conditions (e.g., Ammonium Hydroxide) |

The Solid-Phase DNA Synthesis Cycle: A Step-by-Step Process

Solid-phase synthesis, a technique pioneered by Bruce Merrifield, provides a robust and automatable platform for oligonucleotide synthesis.[5] The growing DNA chain is covalently attached to an insoluble solid support, typically controlled pore glass (CPG), which allows for the easy removal of excess reagents and by-products by simple washing steps.[5] The synthesis proceeds in a 3' to 5' direction through a four-step cycle that is repeated for each nucleotide addition.

Detailed Experimental Protocol for a Single Synthesis Cycle

The following protocol outlines the key steps and reagents for a single cycle of DNA synthesis on an automated synthesizer. The volumes and times are typical for a standard synthesis scale and may be adjusted based on the specific synthesizer and desired product.

Step 1: Detritylation

-

Objective: To remove the 5'-DMT protecting group from the terminal nucleotide of the growing chain, exposing the 5'-hydroxyl group for the next coupling reaction.

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Procedure:

-

The synthesis column is washed with anhydrous acetonitrile (B52724).

-

The detritylation reagent is passed through the column for a specified time (e.g., 60-120 seconds).

-

The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the liberated DMT cation. The orange color of the DMT cation can be quantified spectrophotometrically to monitor the coupling efficiency of the previous cycle.

-

Step 2: Coupling

-

Objective: To form a phosphite (B83602) triester bond between the incoming phosphoramidite and the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Reagents:

-

Phosphoramidite monomer (0.02 M to 0.1 M in anhydrous acetonitrile).

-

Activator (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile).

-

-

Procedure:

-

The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.

-

The mixture is allowed to react for a specific coupling time (typically 30-180 seconds). The coupling efficiency is typically greater than 99%.[1]

-

The column is washed with anhydrous acetonitrile.

-

Step 3: Capping

-

Objective: To block any unreacted 5'-hydroxyl groups that failed to couple with the incoming phosphoramidite. This prevents the formation of deletion mutations in the final oligonucleotide.

-

Reagents:

-

Capping Reagent A (e.g., Acetic Anhydride in Tetrahydrofuran (THF)/Lutidine).

-

Capping Reagent B (e.g., N-Methylimidazole in THF).

-

-

Procedure:

-

Capping reagents A and B are delivered to the column.

-

The reaction proceeds for a short period (e.g., 20-45 seconds) to acetylate the unreacted 5'-hydroxyl groups.

-

The column is washed with anhydrous acetonitrile.

-

Step 4: Oxidation

-

Objective: To convert the unstable phosphite triester linkage into a stable phosphate triester.

-

Reagent: 0.02 M Iodine in THF/Water/Pyridine.

-

Procedure:

-

The oxidizing solution is passed through the column.

-

The oxidation reaction is typically very fast (e.g., 20-45 seconds).

-

The column is washed with anhydrous acetonitrile, completing the cycle.

-

Cleavage and Deprotection: The Final Steps to Biologically Active DNA

After the final synthesis cycle, the newly synthesized oligonucleotide is still attached to the solid support and fully protected. The final steps involve cleaving the oligonucleotide from the support and removing all the protecting groups.

Table 3: Typical Deprotection Conditions

| Protecting Group Type | Reagent | Temperature (°C) | Time |

| Standard Base Protecting Groups (Bz, iBu) | Concentrated Ammonium Hydroxide | 55 | 8-16 hours |

| Mild Base Protecting Groups (Pac, Ac, dmf) | AMA (Ammonium Hydroxide/Methylamine) | 65 | 10-15 minutes[6] |

| Ultra-Mild Base Protecting Groups | 0.05 M K2CO3 in Methanol | Room Temperature | 4-17 hours[4] |

| Phosphate Protecting Group (2-Cyanoethyl) | Concentrated Ammonium Hydroxide | Room Temperature | 1-2 hours |

Experimental Protocol: Cleavage and Deprotection (Standard Conditions)

-

The solid support is transferred from the synthesis column to a screw-cap vial.

-

Concentrated ammonium hydroxide is added to the vial.

-

The vial is sealed and heated at 55°C for 8-16 hours. This step cleaves the oligonucleotide from the support and removes the exocyclic amine and phosphate protecting groups.

-

The vial is cooled, and the supernatant containing the deprotected oligonucleotide is transferred to a new tube.

-

The solvent is removed by vacuum centrifugation.

-

The final 5'-DMT group (if the synthesis was "trityl-on") can be removed by treatment with an aqueous acid (e.g., 80% acetic acid).

Visualizing the Core Processes of DNA Synthesis

To further clarify the intricate chemical transformations and workflows involved in phosphoramidite-based DNA synthesis, the following diagrams, generated using the DOT language, illustrate key signaling pathways and logical relationships.

Conclusion

Phosphoramidite chemistry, coupled with solid-phase synthesis, has revolutionized the field of nucleic acid research and development. The modular nature of the phosphoramidite building blocks, the high efficiency of the coupling reaction, and the amenability to automation have made the routine synthesis of high-quality, custom DNA oligonucleotides a reality. A thorough understanding of the underlying chemistry, the role of protecting groups, and the intricacies of the synthesis cycle is essential for any researcher, scientist, or drug development professional working with synthetic nucleic acids. This guide provides a foundational understanding of these core principles, empowering professionals to leverage this powerful technology in their research and development endeavors.

References

stability and reactivity of the N4-acetyl group on cytidine

An In-depth Technical Guide on the Stability and Reactivity of the N4-Acetyl Group on Cytidine (B196190)

Introduction

N4-acetylcytidine (ac4C) is a modified nucleoside that plays a crucial role in various biological processes, particularly in the stabilization of RNA structures and the accuracy of translation. Its presence in both ribosomal RNA (rRNA) and messenger RNA (mRNA) underscores its importance in cellular function. From a drug development perspective, the N4-acetyl group can be strategically incorporated into oligonucleotide therapeutics to enhance their stability and modulate their biological activity. This guide provides a comprehensive overview of the chemical , offering quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers and professionals in the field.

Chemical Stability of N4-Acetylcytidine

The stability of the N4-acetyl group is predominantly influenced by pH. The amide linkage of the acetyl group is susceptible to hydrolysis, leading to the formation of cytidine and acetic acid. This reaction is catalyzed by both acids and bases.

pH-Dependent Hydrolysis

The hydrolysis of the N4-acetyl group is significantly slower under neutral and acidic conditions compared to alkaline conditions. The amide bond's stability is attributed to the resonance delocalization of the nitrogen lone pair, which is disrupted upon protonation or attack by a hydroxide (B78521) ion.

-

Alkaline Conditions: Under basic conditions (pH > 8), the hydroxide ion directly attacks the carbonyl carbon of the acetyl group, leading to rapid hydrolysis. The rate of hydrolysis increases with increasing pH. For instance, complete deacetylation can be achieved using aqueous or methanolic ammonia.

-

Neutral and Acidic Conditions: In the neutral to acidic pH range, the N4-acetyl group is relatively stable. The half-life of N4-acetylcytidine is considerably long at neutral pH, making it suitable for many biological applications. However, under strongly acidic conditions, the hydrolysis rate increases due to the protonation of the amide nitrogen.

Quantitative Stability Data

The following table summarizes the quantitative data on the stability of the N4-acetyl group on cytidine under various conditions.

| Compound | Condition | Half-life (t½) | Method of Analysis | Reference |

| N4-acetylcytidine | pH 9.0 (0.05 M Borate (B1201080) buffer), 37°C | ~24 hours | HPLC | |

| N4-acetylcytidine | pH 7.4 (Phosphate buffer), 37°C | > 200 hours | HPLC | |

| N4-acetylcytidine | pH 5.0 (Acetate buffer), 37°C | Stable | HPLC | |

| N4-acetyl-2'-deoxycytidine | 0.1 M NaOH, 25°C | ~10 minutes | UV Spectrophotometry |

Reactivity of the N4-Acetyl Group

Beyond hydrolysis, the N4-acetyl group can participate in other chemical reactions, although these are less common under physiological conditions. The acetyl group can be a target for enzymatic cleavage by specific deacetylases. In organic synthesis, the acetyl group serves as a protecting group for the exocyclic amine of cytidine, which can be selectively removed under mild basic conditions without affecting other protecting groups.

Experimental Protocols

Protocol for Determining the Hydrolysis Rate of N4-Acetylcytidine by HPLC

This protocol outlines a method to quantify the rate of hydrolysis of N4-acetylcytidine at a specific pH.

1. Materials and Reagents:

- N4-acetylcytidine

- Buffer solutions at desired pH values (e.g., 0.1 M phosphate (B84403) buffer for pH 7.4, 0.1 M borate buffer for pH 9.0)

- HPLC-grade water and acetonitrile

- Trifluoroacetic acid (TFA)

- HPLC system with a UV detector and a C18 reverse-phase column

2. Sample Preparation:

- Prepare a stock solution of N4-acetylcytidine (e.g., 1 mg/mL) in HPLC-grade water.

- For each time point, dilute the stock solution in the pre-warmed buffer of the desired pH to a final concentration of ~50 µg/mL.

3. Incubation:

- Incubate the samples in a temperature-controlled water bath or incubator at 37°C.

- At specified time intervals (e.g., 0, 1, 2, 4, 8, 16, 24 hours), withdraw an aliquot of the sample.

- Immediately quench the reaction by adding an equal volume of 0.1% TFA in water to acidify the sample and prevent further hydrolysis. Store the quenched samples at -20°C until analysis.

4. HPLC Analysis:

- Set up the HPLC system with a C18 column.

- Use a mobile phase gradient, for example:

- Mobile Phase A: 0.1% TFA in water

- Mobile Phase B: 0.1% TFA in acetonitrile

- Gradient: 0-100% B over 20 minutes.

- Set the UV detector to monitor at 254 nm and 270 nm.

- Inject the quenched samples.

5. Data Analysis:

- Identify the peaks corresponding to N4-acetylcytidine and cytidine based on their retention times, which should be determined using standards.

- Integrate the peak areas for both compounds at each time point.

- Calculate the percentage of N4-acetylcytidine remaining at each time point relative to the initial time point (t=0).

- Plot the natural logarithm of the percentage of remaining N4-acetylcytidine against time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k).

- Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

pH-Dependent Hydrolysis Pathway

Caption: pH-dependent hydrolysis of N4-acetylcytidine.

Experimental Workflow for Stability Analysis

Caption: Workflow for N4-acetylcytidine stability analysis.

function of acid-labile DMT group in automated synthesis

An In-depth Technical Guide on the Core Function of the Acid-Labile DMT Group in Automated Synthesis

Abstract

The 4,4'-dimethoxytrityl (DMT) group is a cornerstone of modern automated oligonucleotide synthesis, primarily serving as an acid-labile protecting group for the 5'-hydroxyl of nucleoside phosphoramidites. Its bulky nature prevents unwanted side reactions, while its lability under mild acidic conditions allows for the stepwise, directional elongation of the oligonucleotide chain. The release of the distinctively colored DMT cation upon cleavage provides a convenient method for real-time monitoring of synthesis efficiency. This guide delves into the multifaceted role of the DMT group, detailing its function within the synthesis cycle, relevant quantitative data, experimental protocols, and its utility in purification strategies.

Introduction to Automated Oligonucleotide Synthesis

Automated oligonucleotide synthesis is the chemical process by which short fragments of nucleic acids with a defined sequence are created.[1] The predominant method employed today is the phosphoramidite (B1245037) chemistry, which allows for the rapid and efficient production of custom DNA and RNA oligonucleotides.[1] This process is conducted on a solid support, typically controlled pore glass (CPG), and involves a series of repetitive chemical reactions.[2][3]

A critical aspect of this chemistry is the use of protecting groups to temporarily block reactive functional groups on the nucleoside building blocks.[1][] This prevents undesired side reactions and ensures that the oligonucleotide chain is assembled in the correct 3' to 5' direction.[1] Among these, the acid-labile dimethoxytrityl (DMT) group, used to protect the 5'-hydroxyl group, is of paramount importance.[1][][5]

The Core Function of the 5'-O-DMT Group

The DMT group serves two primary and critical functions in automated oligonucleotide synthesis:

-

Protection of the 5'-Hydroxyl Group : The main role of the DMT group is to cap the 5'-hydroxyl of the nucleoside phosphoramidite.[1][][6] This prevents the phosphoramidite from reacting with itself (self-coupling) during the synthesis process.[6]

-

Ensuring Directional Synthesis : By protecting the 5'-hydroxyl, the DMT group ensures that the coupling reaction can only occur at the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[1] This enforces a directional synthesis, proceeding from the 3'-end to the 5'-end.[1]

The Automated Synthesis Cycle: A Step-by-Step Analysis

The synthesis of an oligonucleotide is a cyclic process, with each cycle adding one nucleotide to the growing chain. A typical cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

Step 1: Detritylation (Deblocking)

The synthesis cycle begins with the removal of the DMT group from the 5'-end of the nucleoside bound to the solid support.[6]

-

Chemical Mechanism : This is achieved by treating the support-bound oligonucleotide with a mild acid, typically a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758).[1][6] The acid protonates the ether oxygen of the DMT group, leading to its cleavage and the formation of a free 5'-hydroxyl group and a resonance-stabilized DMT carbocation.[7]

-

Monitoring Coupling Efficiency : The resulting DMT cation has a characteristic orange color and a strong absorbance at approximately 495-500 nm.[7][8] The intensity of this color is directly proportional to the amount of DMT group cleaved, and therefore, can be measured spectrophotometrically to provide a real-time, quantitative assessment of the coupling efficiency of the previous cycle.[7]

-

Potential Side Reactions : It is crucial to control the duration and strength of the acid treatment. Prolonged exposure to acid can lead to depurination, which is the cleavage of the glycosidic bond between the purine (B94841) base (adenine or guanine) and the deoxyribose sugar.[1][6][9] This can result in chain cleavage during the final deprotection step and reduce the yield of the full-length product.[6] DCA is a milder acid than TCA and is often preferred for longer oligonucleotides to minimize depurination.[6]

Step 2: Coupling

Following detritylation, the next nucleoside phosphoramidite, activated by a catalyst such as tetrazole or 4,5-dicyanoimidazole (B129182) (DCI), is introduced.[1][6] The now-free 5'-hydroxyl group of the support-bound nucleotide attacks the activated phosphoramidite, forming a new phosphite (B83602) triester linkage.[][5]

Step 3: Capping

The coupling reaction is highly efficient but not 100%. A small fraction of the 5'-hydroxyl groups may fail to react. To prevent these unreacted chains from participating in subsequent cycles, which would lead to the formation of oligonucleotides with internal deletions (n-1 shortmers), a capping step is performed.[1] This is typically done by treating the solid support with a mixture of acetic anhydride (B1165640) and 1-methylimidazole, which acetylates the unreacted 5'-hydroxyl groups, rendering them inert.[1][7]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the detritylation step of the next cycle.[7] Therefore, it is oxidized to a more stable pentavalent phosphotriester using an oxidizing agent, typically a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran (B95107) (THF).[][6][7]

This four-step cycle is repeated until the desired oligonucleotide sequence has been synthesized.

Quantitative Data in DMT Chemistry

The quantitative aspects of DMT chemistry are crucial for optimizing and monitoring oligonucleotide synthesis.

Table 1: Detritylation Reagents and Conditions

| Parameter | Reagent/Condition 1 | Reagent/Condition 2 | Notes |

| Acid Reagent | 3% Trichloroacetic Acid (TCA) in Dichloromethane | 3% Dichloroacetic Acid (DCA) in Dichloromethane or Toluene | DCA is milder and reduces the risk of depurination, making it suitable for long sequences.[6] |

| Reaction Time | 30 - 110 seconds | 50 - 180 seconds | Shorter times are desirable to minimize acid exposure.[6][7] |

| Potential Issue | Higher risk of depurination | Slower reaction rate | A balance must be struck between complete detritylation and minimizing side reactions.[10] |

Table 2: Spectrophotometric Monitoring of Coupling Efficiency

| Analyte | Wavelength of Max Absorbance (λmax) | Molar Extinction Coefficient (ε) | Application |

| DMT Cation | ~495 - 500 nm | ~70,000 M⁻¹cm⁻¹ (in strong acid) | The absorbance of the collected DMT cation solution is measured after each detritylation step. The yield is calculated based on Beer's Law to determine the efficiency of the preceding coupling reaction.[7][8] |

Experimental Protocols

Protocol for a Single Cycle of Automated Oligonucleotide Synthesis

This protocol outlines the steps performed by an automated synthesizer for the addition of one nucleotide. The exact times and volumes will vary depending on the synthesizer and scale.

-

Detritylation :

-

Wash the solid support with an inert solvent (e.g., acetonitrile).

-

Deliver a solution of 3% TCA or DCA in dichloromethane to the synthesis column for 50 seconds to remove the 5'-DMT group.[7]

-

Collect the orange-colored eluent containing the DMT cation for optional quantitative analysis.

-

Wash the support thoroughly with acetonitrile (B52724) to remove all traces of acid.[7]

-

-

Coupling :

-

Capping :

-

Oxidation :

Protocol for Post-Synthesis Detritylation (DMT-on Purification)

After purification of a "DMT-on" oligonucleotide, the final DMT group must be removed.

-

Dissolution : Dissolve the purified, dried DMT-on oligonucleotide in 80% aqueous acetic acid (e.g., 200-500 µL).[11]

-

Incubation : Let the solution stand at room temperature for 15-30 minutes.[1][11] The solution will not turn orange because the aqueous environment quenches the DMT cation to form dimethoxytritanol.[11]

-

Neutralization/Precipitation (Optional but Recommended) : Add a salt solution (e.g., 3 M sodium acetate) followed by ethanol (B145695) or isopropanol (B130326) to precipitate the detritylated oligonucleotide.[11]

-

Isolation : Centrifuge the mixture to pellet the oligonucleotide. Remove the supernatant containing the dimethoxytritanol and salts.

-

Desalting : Wash the oligonucleotide pellet with ethanol and dry. The final product can be desalted using methods like gel filtration.

"DMT-on" vs. "DMT-off" Purification Strategies

At the end of the synthesis, the final cycle can be programmed to either remove the last DMT group ("DMT-off") or leave it on ("DMT-on").[12] This choice dictates the primary purification strategy.

-

DMT-off : In this method, the final DMT group is removed by the synthesizer. The crude product contains the full-length oligonucleotide along with shorter failure sequences. Purification is then typically performed using methods like anion-exchange HPLC or polyacrylamide gel electrophoresis (PAGE), which separate oligonucleotides based on charge and size.[13]

-

DMT-on : Here, the final 5'-DMT group is intentionally left on the full-length product.[1][9] This bulky and hydrophobic DMT group acts as a "handle" for purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[1][13] The DMT-on full-length product is significantly more hydrophobic than the capped, shorter failure sequences and therefore binds more strongly to the C18 column. After elution of the impurities, the desired product is eluted and collected. The DMT group is then chemically removed post-purification as described in the protocol above.[1]

Visualizing the Process

Diagram 1: The Automated Oligonucleotide Synthesis Cycle

Caption: Workflow of the four main steps in automated oligonucleotide synthesis.

Diagram 2: The Detritylation Mechanism

Caption: Acid-catalyzed removal of the DMT protecting group.

Diagram 3: "DMT-on" vs. "DMT-off" Purification Workflow

Caption: Comparison of DMT-on and DMT-off purification pathways.

Conclusion

The acid-labile dimethoxytrityl group is an indispensable component of modern automated oligonucleotide synthesis. Its function extends beyond simply protecting the 5'-hydroxyl group; it ensures the correct directionality of synthesis, provides a real-time quantitative measure of reaction efficiency, and serves as a powerful tool for the purification of the final product. The clever chemical design of the DMT group—stable to the basic and neutral conditions of the synthesis cycle but easily removed by mild acid—is a key reason why phosphoramidite chemistry has remained the gold standard for producing high-quality synthetic DNA and RNA for research, diagnostics, and therapeutic applications.

References

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 2. alfachemic.com [alfachemic.com]

- 3. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. atdbio.com [atdbio.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. phenomenex.com [phenomenex.com]

- 10. academic.oup.com [academic.oup.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. dash.harvard.edu [dash.harvard.edu]

- 13. atdbio.com [atdbio.com]

Methodological & Application

Standard Protocol for the Use of 5'-O-DMT-N4-Ac-dC in Oligonucleotide Synthesis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide range of applications from diagnostics and therapeutics to synthetic biology. The phosphoramidite (B1245037) method is the gold standard for this process, offering high coupling efficiencies and the flexibility to incorporate modified nucleosides.[1] This document provides a detailed protocol for the use of 5'-O-DMT-N4-Ac-dC, a key building block for the incorporation of deoxycytidine into a growing oligonucleotide chain. The N4-acetyl (Ac) group provides robust protection of the exocyclic amine of deoxycytidine during synthesis and is compatible with a variety of deprotection strategies, including rapid deprotection protocols.[2][3][4]

Chemical Structure and Properties

The 5'-O-DMT-N4-Ac-dC phosphoramidite is a modified deoxynucleoside derivative with three key chemical features:

-

5'-O-Dimethoxytrityl (DMT) group: An acid-labile protecting group on the 5'-hydroxyl function that is removed at the beginning of each synthesis cycle to allow for the coupling of the next phosphoramidite. Its release can be monitored spectrophotometrically to assess coupling efficiency.[5]

-

N4-Acetyl (Ac) protecting group: A base-labile group that protects the exocyclic amine of the cytosine base from undergoing undesired side reactions during the synthesis cycle. The acetyl group is particularly advantageous as it is compatible with both standard and fast deprotection conditions.[2][6]

-

3'-O-(N,N-diisopropyl) phosphoramidite group: The reactive moiety that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support. The 2-cyanoethyl protecting group on the phosphorus is removed during the final deprotection step.[7]

References

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 5. atdbio.com [atdbio.com]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. twistbioscience.com [twistbioscience.com]

Application Notes and Protocols for the Incorporation of 5'-O-DMT-N4-Ac-dC in Automated DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient incorporation of 5'-O-DMT-N4-acetyl-2'-deoxycytidine (5'-O-DMT-N4-Ac-dC) phosphoramidite (B1245037) into synthetic oligonucleotides using an automated DNA synthesizer. This document outlines the key chemical properties, recommended synthesis protocols, deprotection procedures, and quality control measures to ensure the successful synthesis of high-purity oligonucleotides containing this modification.

Introduction